molecular formula C9H9ClN4 B1427854 3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline CAS No. 1250914-78-3

3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline

Cat. No. B1427854
M. Wt: 208.65 g/mol
InChI Key: RHQWCQAZOXBOJJ-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its ring . 1,2,4-Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

While specific synthesis methods for “3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline” were not found, 1,2,4-triazole-containing scaffolds are synthesized using various strategies . For example, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .

Scientific Research Applications

Pharmaceutical Chemistry

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .

Anticancer Research

Novel 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . The safety of these compounds was also evaluated on MRC-5 as a normal cell line and relieved that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Antimicrobial Research

1,2,3-Triazole derivatives have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . Among the series, compound 7o substituted with chloro group on N -methyl aniline ring and bromo group on benzyl ring displayed noteworthy activity against all the tested bacterial strains .

Agrochemistry

In agrochemistry, 1,2,4-triazole derivatives can be used as raw materials for the synthesis of herbicides, fungicides, and insecticides .

Coordination Chemistry

1,2,4-Triazoles can act as ligands to form coordination complexes with transition metal ions . This property makes them useful in the field of coordination chemistry.

Material Science

Due to their electron-deficient nature, 1,2,4-triazoles exhibit excellent electron-transport and hole-blocking properties, making them promising organic materials in material science applications .

Agrochemistry

In agrochemistry, 1,2,4-triazole derivatives can be used as raw materials for the synthesis of herbicides, fungicides, and insecticides .

Coordination Chemistry

1,2,4-Triazoles can act as ligands to form coordination complexes with transition metal ions . This property makes them useful in the field of coordination chemistry.

Material Science

Due to their electron-deficient nature, 1,2,4-triazoles exhibit excellent electron-transport and hole-blocking properties, making them promising organic materials in material science applications .

Future Directions

While specific future directions for “3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline” were not found, research on 1,2,4-triazole-containing scaffolds is ongoing due to their widespread potential pharmaceutical activity . The development of new antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-5-12-9(14-13-5)7-3-2-6(11)4-8(7)10/h2-4H,11H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQWCQAZOXBOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline

CAS RN

1250914-78-3
Record name 3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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